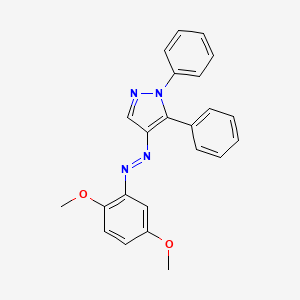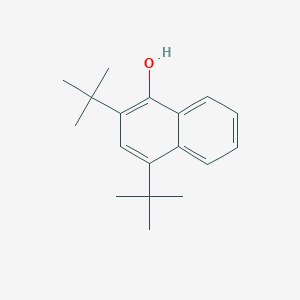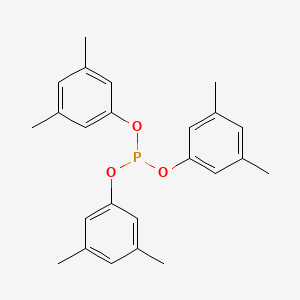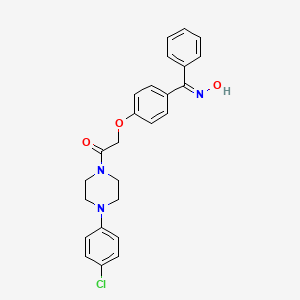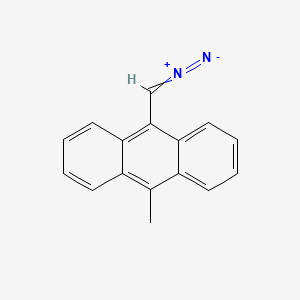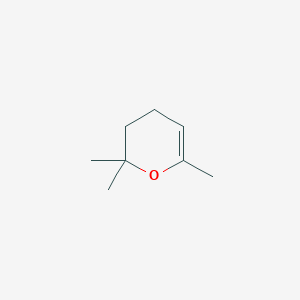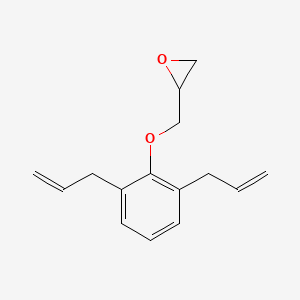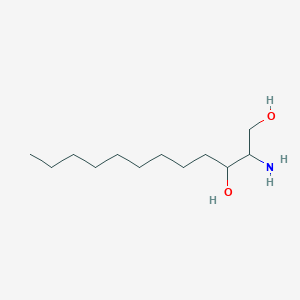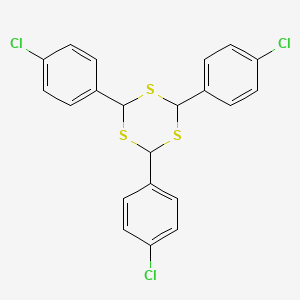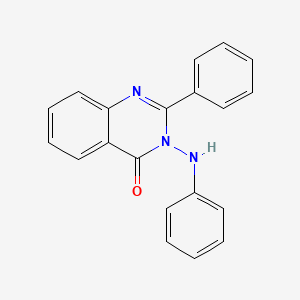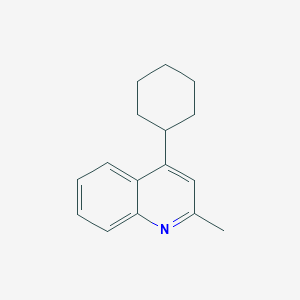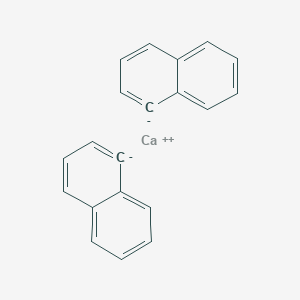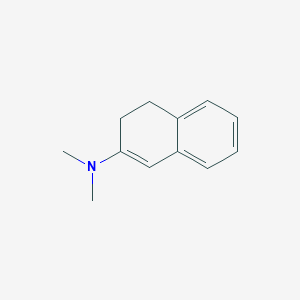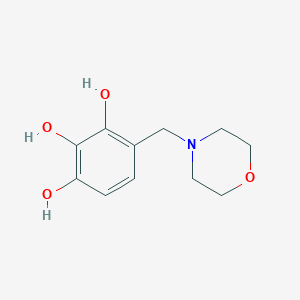
4-(Morpholin-4-ylmethyl)benzene-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Morpholin-4-ylmethyl)benzene-1,2,3-triol is an organic compound characterized by a benzene ring substituted with three hydroxyl groups and a morpholin-4-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-ylmethyl)benzene-1,2,3-triol typically involves the reaction of morpholine with a benzene derivative containing hydroxyl groups. One common method involves heating the reactants in the presence of a suitable catalyst and solvent. For example, morpholine can be reacted with a benzene derivative at elevated temperatures with constant stirring to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications. The use of automated systems and advanced purification techniques can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
4-(Morpholin-4-ylmethyl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The morpholin-4-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
科学的研究の応用
4-(Morpholin-4-ylmethyl)benzene-1,2,3-triol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and analgesic activities.
Industry: Utilized in the synthesis of various industrial chemicals and materials
作用機序
The mechanism of action of 4-(Morpholin-4-ylmethyl)benzene-1,2,3-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The morpholin-4-ylmethyl group can interact with various receptors and enzymes, modulating their function. These interactions can lead to a range of biological effects, depending on the specific context and application .
類似化合物との比較
Similar Compounds
4-(Hydrazinylmethyl)benzene-1,2,3-triol: Similar structure but with a hydrazinylmethyl group instead of a morpholin-4-ylmethyl group.
Phloroglucinol: A benzene-1,3,5-triol with similar hydroxyl group arrangement but different substitution pattern.
Pyrogallol: A benzene-1,2,3-triol without the morpholin-4-ylmethyl group.
Uniqueness
4-(Morpholin-4-ylmethyl)benzene-1,2,3-triol is unique due to the presence of the morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
41273-92-1 |
|---|---|
分子式 |
C11H15NO4 |
分子量 |
225.24 g/mol |
IUPAC名 |
4-(morpholin-4-ylmethyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C11H15NO4/c13-9-2-1-8(10(14)11(9)15)7-12-3-5-16-6-4-12/h1-2,13-15H,3-7H2 |
InChIキー |
RZRNXRJQRUGOLX-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=C(C(=C(C=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


